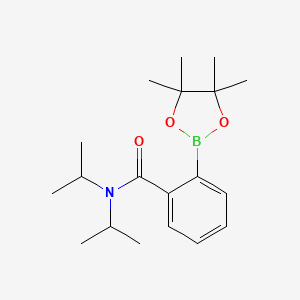
3-(4-Amino-2-pyridyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Amino-2-pyridyl)-1-propanol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 152.094963011 g/mol and the complexity rating of the compound is 108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Polymorphism in Amino Alcohol Salts
Amino alcohols, including derivatives similar to 3-(4-Amino-2-pyridyl)-1-propanol, are studied for their ability to form hydrogen bonds and polymorphs when combined with quinaldinic acid. This research highlights the importance of amino alcohols in developing crystalline structures with potential applications in material science and molecular engineering. The study demonstrates different hydrogen bonding and π∙∙∙π stacking interactions, leading to distinct connectivity motifs that are crucial in the design of functional materials (Podjed & Modec, 2022).
Modification of Polymeric Materials
Research into modifying polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including structures akin to this compound, has shown significant improvements in the physical properties of these materials. These modifications lead to enhanced thermal stability and promising antibacterial and antifungal properties, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Catalysis and Organic Synthesis
Studies on the catalytic applications of amino alcohols have demonstrated their effectiveness in enantioselective synthesis, a key process in pharmaceutical manufacturing. For instance, derivatives of this compound have been used as chiral ligands in the addition of diethylzinc to aldehydes, resulting in high enantioselectivity. This research underscores the role of amino alcohols in developing new catalytic methods that can be applied to the synthesis of chiral pharmaceuticals (Asami et al., 2015).
Novel Ligands and Ionic Liquids
The synthesis and characterization of novel ligands based on the structure of this compound for application in ionic liquids have been explored. These studies reveal the potential of such amino alcohols in the design of new materials with unique properties, such as enhanced thermal stability and solubility, which are critical in various industrial applications (Fringuelli et al., 2004).
Antimicrobial and Antioxidant Properties
Recent research into the antimicrobial and antioxidant activities of compounds derived from this compound has shown promising results. These studies contribute to the development of new antimicrobial agents and antioxidants, highlighting the potential pharmaceutical and healthcare applications of such compounds (Lagu & Yejella, 2020).
Mecanismo De Acción
Target of Action
Similar compounds, such as benzimidazoles, have been reported to act as corrosion inhibitors for various metals . They are particularly effective in extremely aggressive, corrosive acidic media .
Mode of Action
Benzimidazole derivatives, which share structural similarities, act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that 3-(4-Amino-2-pyridyl)-1-propanol may interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that benzimidazoles and their derivatives have been reported to form an adsorption layer over an iron surface, obeying the langmuir isotherm .
Result of Action
Benzimidazoles and their derivatives have been reported to decrease the rate of attack by the environment on metals , suggesting that this compound may have similar effects.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, benzimidazoles are effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Therefore, the action, efficacy, and stability of this compound may also be influenced by similar environmental conditions.
Análisis Bioquímico
Biochemical Properties
This enzyme is primarily responsible for the acidification of stomach contents and the activation of the digestive enzyme pepsin .
Cellular Effects
Given its interaction with the proton pump, it may influence cellular processes related to acid-base balance and digestion .
Molecular Mechanism
It is hypothesized that it may interact with the proton pump, potentially influencing its function .
Metabolic Pathways
The metabolic pathways involving 3-(4-Amino-2-pyridyl)-1-propanol are not well-characterized. Given its interaction with the proton pump, it may be involved in pathways related to acid-base balance .
Propiedades
IUPAC Name |
3-(4-aminopyridin-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-3-4-10-8(6-7)2-1-5-11/h3-4,6,11H,1-2,5H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXAVYXUDRFFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[6,6]-Phenyl-C61-butyric Acid Dodecyl Ester](/img/structure/B6319247.png)
![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine](/img/structure/B6319259.png)

![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)



![2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6319321.png)
